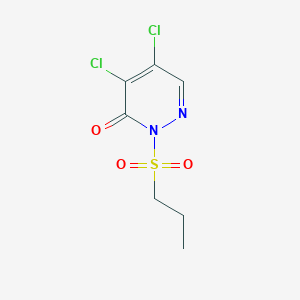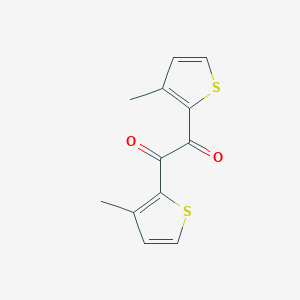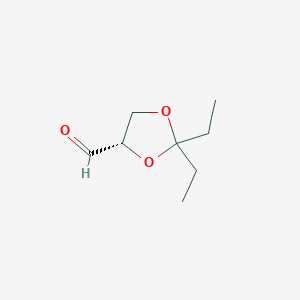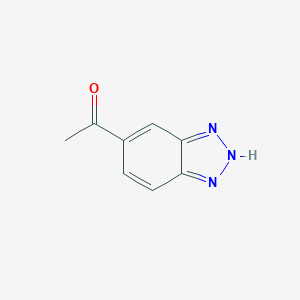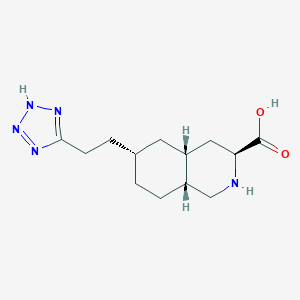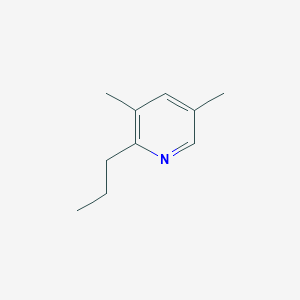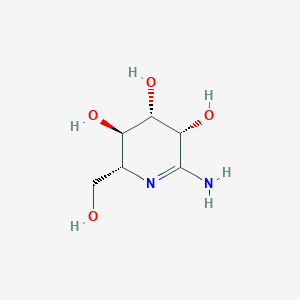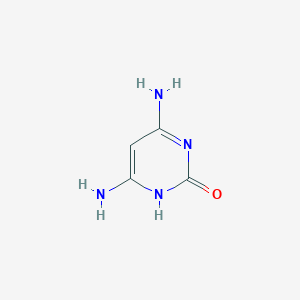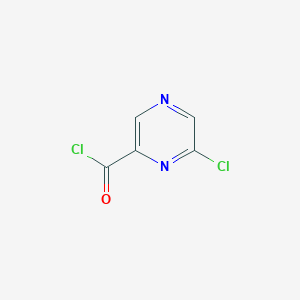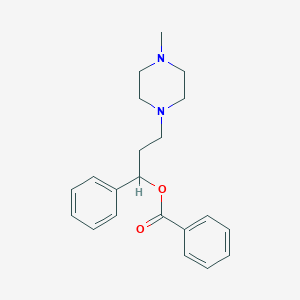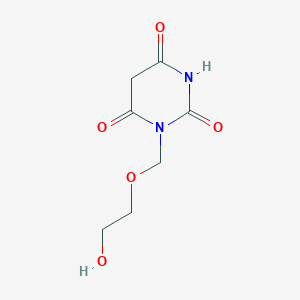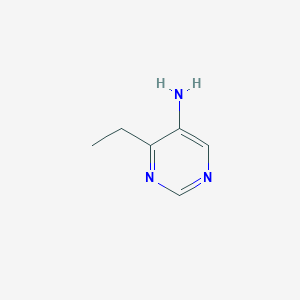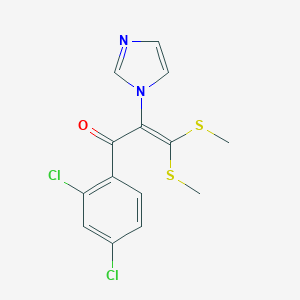
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one, also known as SB202190, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1997 by a group of chemists led by Dr. David W. Banner at SmithKline Beecham Pharmaceuticals. Since then, SB202190 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.
Mécanisme D'action
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of p38 MAPK, leading to the inhibition of various cellular processes that are regulated by this signaling pathway.
Effets Biochimiques Et Physiologiques
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, in various cell types. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has been shown to protect neurons from oxidative stress-induced damage and prevent the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one is its specificity for p38 MAPK. This allows researchers to selectively inhibit the activity of this signaling pathway without affecting other signaling pathways. However, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has also been shown to have off-target effects on other enzymes, such as JNK and ERK. This can complicate the interpretation of experimental results and requires careful control experiments to rule out non-specific effects.
List of
Orientations Futures
1. Development of more potent and specific inhibitors of p38 MAPK.
2. Investigation of the role of p38 MAPK in the regulation of autophagy and mitophagy.
3. Investigation of the role of p38 MAPK in the regulation of stem cell differentiation and self-renewal.
4. Investigation of the role of p38 MAPK in the regulation of circadian rhythms.
5. Development of p38 MAPK inhibitors for the treatment of neurodegenerative diseases.
6. Investigation of the role of p38 MAPK in the regulation of aging and age-related diseases.
7. Investigation of the role of p38 MAPK in the regulation of immune cell function and inflammation.
8. Development of p38 MAPK inhibitors for the treatment of inflammatory diseases.
9. Investigation of the role of p38 MAPK in the regulation of metabolism and energy homeostasis.
10. Investigation of the role of p38 MAPK in the regulation of gene expression and epigenetic modifications.
Méthodes De Synthèse
The synthesis of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one involves a multi-step process that starts with the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 1-(2,4-dichlorophenyl)-3-oxobutane-1,4-dioic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form 1-(2,4-dichlorophenyl)-3-oxobutane-1,4-dioic acid thioester. Finally, the thioester is reacted with imidazole to form 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has been widely used as a research tool to study the role of p38 mitogen-activated protein kinase (MAPK) signaling pathway in various cellular processes. It has been shown to inhibit the activity of p38 MAPK, which is involved in the regulation of cell differentiation, apoptosis, and inflammation. 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has also been used to investigate the role of p38 MAPK in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
Numéro CAS |
145935-20-2 |
|---|---|
Nom du produit |
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Formule moléculaire |
C14H12Cl2N2OS2 |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H12Cl2N2OS2/c1-20-14(21-2)12(18-6-5-17-8-18)13(19)10-4-3-9(15)7-11(10)16/h3-8H,1-2H3 |
Clé InChI |
IZUPJDSJOOMLQM-UHFFFAOYSA-N |
SMILES |
CSC(=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2)SC |
SMILES canonique |
CSC(=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2)SC |
Synonymes |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3,3-bis(methylthio)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)
